molecular formula C11H17NO3 B1357414 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid CAS No. 926214-73-5

1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid

Cat. No. B1357414
M. Wt: 211.26 g/mol
InChI Key: XFWRSHGZIGKYAP-UHFFFAOYSA-N
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Description

“1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid” is a compound with a molecular weight of 211.26 . It is a derivative of the amino acid lysine .


Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . The catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .


Molecular Structure Analysis

The molecule likely contains a cyclobutylcarbonyl group and a piperidinecarboxylic acid group . Cycloalkanes, such as cyclobutane, are cyclic hydrocarbons where the carbon atoms are arranged in a ring. They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions of such compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones .

Scientific Research Applications

Asymmetric Synthesis

1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid is used in asymmetric syntheses. For instance, enantiomerically pure derivatives of piperidinecarboxylic acid have been synthesized from L-aspartic acid and N-Cbz-beta-alanine, involving steps like tribenzylation, alkylation, hydroboration, and reductive amination (Xue et al., 2002).

Structural and Spectroscopic Studies

It's also involved in structural and spectroscopic studies. For example, the complexation of nipecotic acid with squaric acid has been analyzed using X-ray analysis, FTIR, and NMR spectroscopy, revealing insights into molecular conformations and hydrogen bonding patterns (Bartoszak-Adamska et al., 2014).

Application in Catalysis

Furthermore, piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been developed for catalytic applications. These nanoparticles demonstrated efficient catalysis in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis of Cyclopropanone Equivalents

The compound is used in the synthesis of cyclopropanone equivalents, which are pivotal in the formation of various organic compounds like pyrroles and pyrrolines (Wasserman et al., 1989).

Complexation Studies

It's also instrumental in the study of complexation reactions. For instance, research on the complexation of arenes by macrocyclic hosts in aqueous and organic solutions has provided valuable insights into host-guest chemistry (Diederich et al., 1986).

Future Directions

The future directions for such compounds could involve further development in the field of catalytic reduction of carboxylic acid derivatives . This field has witnessed rapid development in recent years, and these reactions can be promoted by both heterogeneous and homogeneous catalysts .

properties

IUPAC Name

1-(cyclobutanecarbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10(8-3-1-4-8)12-6-2-5-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWRSHGZIGKYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588171
Record name 1-(Cyclobutanecarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid

CAS RN

926214-73-5
Record name 1-(Cyclobutanecarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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